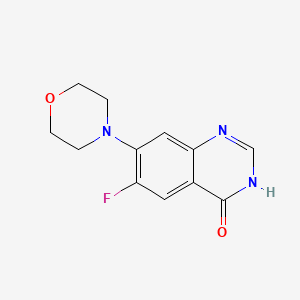
6-fluoro-7-morpholin-4-yl-3H-quinazolin-4-one
Cat. No. B8729273
M. Wt: 249.24 g/mol
InChI Key: LJNDHTHDFQHTRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09126952B2
Procedure details


5.0 g (0.02 mol) of 6-fluoro-7-morpholin-4-yl-3H-quinazolin-4-one were suspended in 37.0 ml (0.04 mol) of phosphoryl chloride at room temperature, 3.4 ml (0.02 mol) of N-ethyldiisopropylamine were subsequently added, and the mixture was heated under reflux for 2 h. Conventional work-up gave 6.6 g of 4-chloro-6-fluoro-7-morpholin-4-ylquinazoline.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)[N:8]=[CH:7][NH:6][C:5]2=O.P(Cl)(Cl)([Cl:21])=O.C(N(C(C)C)C(C)C)C>>[Cl:21][C:5]1[C:4]2[C:9](=[CH:10][C:11]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[C:2]([F:1])[CH:3]=2)[N:8]=[CH:7][N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C2C(NC=NC2=CC1N1CCOCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
3.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 h
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)F)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 123.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
